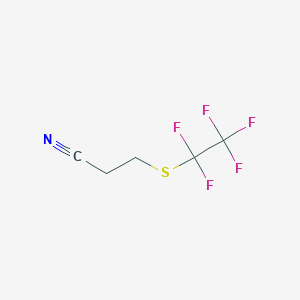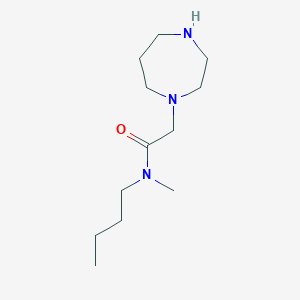
3-Pentafluoroethylsulfanyl-propionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentafluoroethylsulfanyl-propionitrile is a chemical compound with the molecular formula C5H4F5NS and a molecular weight of 205.1490 . This compound is characterized by the presence of a pentafluoroethylsulfanyl group attached to a propionitrile backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Pentafluoroethylsulfanyl-propionitrile can be achieved through several synthetic routes. One method involves the use of supercritical CO2 fluid as a reaction medium, with Pd(II)/Cu(I or II), FeCl3, and parabenzodiquinone as catalysts . This method allows for high-conversion and high-selectivity synthesis. Another approach involves the use of acrylonitrile, which is oxidized by oxygen gas in the presence of PdCl2 (MeCN)2/CuCl2 and methyl alcohol to produce 3,3-dimethoxypropionitrile . This intermediate is then treated with Amberlyst-15 to obtain cyanoacetaldehyde, which can be further processed to yield this compound.
Análisis De Reacciones Químicas
3-Pentafluoroethylsulfanyl-propionitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, bromine, and sulfur compounds . For example, high-pressure hydrogenation can be used to reduce the compound, while bromination and sulfonation reactions can introduce additional functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Pentafluoroethylsulfanyl-propionitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a reagent for studying enzyme mechanisms and protein interactionsIn industry, it is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-Pentafluoroethylsulfanyl-propionitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Pentafluoroethylsulfanyl-propionitrile can be compared with other similar compounds, such as 3-(2,2,2-Trifluoroethoxy)propionitrile and 3-(Phenylsulfonyl)propionitrile . These compounds share similar structural features but differ in their chemical properties and applications. For example, 3-(2,2,2-Trifluoroethoxy)propionitrile is used as an electrolyte solvent for high-energy density lithium metal batteries, while 3-(Phenylsulfonyl)propionitrile is used in the synthesis of pharmaceuticals and agrochemicals . The unique combination of the pentafluoroethylsulfanyl group and the propionitrile backbone in this compound gives it distinct chemical properties and makes it suitable for specific research applications.
Propiedades
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethylsulfanyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F5NS/c6-4(7,8)5(9,10)12-3-1-2-11/h1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQKKHUSSFZNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(C(F)(F)F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)





![3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12116603.png)
![(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one](/img/structure/B12116611.png)

![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B12116638.png)
